molecular formula C7H8ClNO B1529426 2-(Aminomethyl)-5-chlorophenol CAS No. 1243457-97-7

2-(Aminomethyl)-5-chlorophenol

Cat. No.: B1529426
CAS No.: 1243457-97-7
M. Wt: 157.6 g/mol
InChI Key: QJFODQGSLFISIH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-chlorophenol is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorine atom attached to a phenol ring

Scientific Research Applications

2-(Aminomethyl)-5-chlorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action for “2-(Aminomethyl)-5-chlorophenol” is not available .

Future Directions

While specific future directions for “2-(Aminomethyl)-5-chlorophenol” are not available, research on similar compounds suggests potential applications in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-chlorophenol typically involves the chlorination of phenol followed by the introduction of the aminomethyl group. One common method is the reaction of 5-chlorosalicylic acid with formaldehyde and ammonia under acidic conditions to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    5-Chloro-2-hydroxybenzylamine: Similar structure but with different positioning of functional groups.

    2-(Aminomethyl)-4-chlorophenol: Chlorine atom is in a different position, leading to different chemical properties.

Uniqueness

2-(Aminomethyl)-5-chlorophenol is unique due to the specific positioning of the aminomethyl and chlorine groups on the phenol ring, which influences its reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring provides a balance that can be exploited in various chemical reactions and biological interactions.

Properties

IUPAC Name

2-(aminomethyl)-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFODQGSLFISIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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